Maltulose monohydrate

Description

Nomenclature and Structural Isomerism of Maltulose Monohydrate

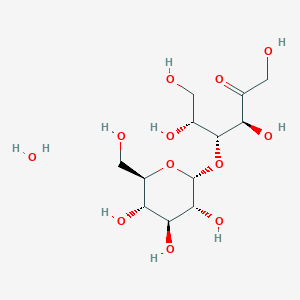

Maltulose is a disaccharide composed of a glucose unit and a fructose (B13574) unit linked together. ontosight.aiontosight.aiwikipedia.org Its systematic chemical name is 4-O-α-D-Glucopyranosyl-D-fructofuranose. ontosight.aiwikipedia.org The "monohydrate" designation indicates that each molecule of maltulose is associated with one molecule of water in its crystalline form. Maltulose is classified as a reducing sugar, which means it possesses the ability to donate electrons to other molecules. ontosight.aiontosight.ai

Structurally, maltulose is an isomer of both maltose (B56501) and sucrose (B13894), meaning they all share the same molecular formula, C₁₂H₂₂O₁₁, but differ in the arrangement of their atoms. ontosight.aiwikipedia.org The key distinction lies in their constituent monosaccharides and the nature of the glycosidic bond connecting them.

Maltulose consists of a glucose unit linked to a fructose unit via an α-1,4 glycosidic bond.

Maltose consists of two glucose units linked by an α-1,4 glycosidic bond. kyoto-u.ac.jp

Isomaltulose , another isomer, is composed of glucose and fructose linked by an α-1,6 glycosidic bond. caldic.comresearchgate.net

Sucrose is composed of glucose and fructose linked by an α-1,2 glycosidic bond.

This variation in linkage significantly influences the chemical and biological properties of these sugars.

| Property | Value |

| IUPAC Name | (3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

| Synonyms | 4-O-α-D-glucopyranosyl-D-fructose, Maltulose |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O |

| Molecular Weight | 360.31 g/mol |

| CAS Number | 17606-72-3 (anhydrous), 207511-09-9 (monohydrate) |

Data sourced from multiple references. nih.govchemicalbook.comchemimpex.comnih.govglentham.com

Natural Occurrence and Biological Significance of Maltulose

Maltulose is not as abundant in nature as sucrose or maltose. google.com However, it is found in specific natural and processed sources. It occurs in honey, where it is formed through a transglucosylation reaction during the enzymatic hydrolysis of sucrose. google.com It is also detected in some waxy maize starch hydrolysates and can be produced by certain yeasts. google.com Furthermore, maltulose can be formed when foods containing maltose are subjected to high-temperature cooking processes; the ratio of maltose to maltulose can serve as an indicator of the intensity of heat treatment. wikipedia.org

The biological significance of maltulose is primarily linked to its metabolism in the human body and its effects on gut microbiota.

Slow Digestion and Low Glycemic Index : Compared to sucrose, maltulose is digested more slowly in the small intestine. ontosight.aicaldic.com This slower rate of hydrolysis results in a more gradual release of glucose and fructose into the bloodstream, leading to a lower glycemic index. ontosight.ai

Prebiotic Properties : Research has indicated that maltulose exhibits prebiotic effects. ontosight.aichemimpex.com It can promote the growth of beneficial bacteria in the gut, thereby supporting digestive health. ontosight.aichemimpex.com

Energy Source in Research : In a laboratory context, this compound can be utilized as a specific energy or carbon source for the cultivation of bacteria in life science research. chemicalbook.comchemimpex.com

Historical Development of this compound Research

The existence of maltulose has been recognized by the scientific community for approximately seven decades. researchgate.net Early research, such as the work by Hough and colleagues in 1953, focused on the chemical synthesis of maltulose through the isomerization of maltose in an alkaline medium. google.com This laid the groundwork for industrial production methods, which are primarily based on the isomerization of maltose-rich syrups. google.com

The development of efficient production and purification processes has been a key focus of maltulose research. Initial laboratory methods for crystallizing maltulose from syrups involved the use of toxic and flammable organic solvents like a dioxan-methanol mixture or acetone. google.com A significant challenge and area of advancement in the field has been the development of crystallization processes that avoid such hazardous solvents, making the product suitable for food and pharmaceutical applications. google.com Patented processes now describe methods for producing pure maltulose crystals without these chemical residues. google.com

While research into maltulose has been ongoing, its isomer, isomaltulose, has seen significant commercial development. Isomaltulose has been produced on an industrial scale from sucrose using enzymatic rearrangement since 1985 in Japan, where it is used as a sugar substitute. nih.govsci-hub.se The research and commercialization of isomaltulose have often run parallel to and informed the ongoing investigation into the properties and potential applications of maltulose.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h5-15,17-21H,1-3H2;1H2/t5-,6-,7-,8-,9+,10-,11-,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNLNTFVNSVIFH-OEFDZIMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-09-9 | |

| Record name | D-Fructose, 4-O-α-D-glucopyranosyl-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207511-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic and Biosynthetic Methodologies for Maltulose Monohydrate Production

Chemical Isomerization Strategies for Maltulose Synthesis

Chemical isomerization represents a primary pathway for the production of maltulose from maltose (B56501). This process involves the conversion of the aldose (maltose) to its ketose isomer (maltulose). Various catalytic systems have been developed to facilitate this transformation, each with distinct mechanisms, efficiencies, and operating conditions. These strategies range from traditional alkali-catalyzed methods to modern techniques employing metal catalysts, subcritical solvent systems, and microwave assistance.

Alkali-Catalyzed Conversion of Maltose to Maltulose

The alkali-catalyzed isomerization of aldoses to ketoses is a well-established method in carbohydrate chemistry, known as the Lobry de Bruyn–Alberda van Ekenstein transformation. wikipedia.orgdbpedia.orgchemistry-online.com This reaction proceeds through a tautomeric enediol intermediate when an aldose is treated with a base. wikipedia.orgwikipedia.org In the context of maltose, the base abstracts a proton from the C2 carbon of the glucose residue, forming an enediol. Subsequent reprotonation can yield the original maltose, its C2 epimer, or the desired ketose, maltulose. wikipedia.org

The equilibrium between the aldose and ketose is influenced by several factors, including the type and concentration of the base, temperature, and solvent. wikipedia.orgwikipedia.org Various bases, such as sodium hydroxide, potassium hydroxide, sodium carbonate, and potassium carbonate, can be used to catalyze this transformation. chemistry-online.com While this method is fundamental, it is often associated with the formation of byproducts and colored compounds, necessitating further purification steps. researchgate.net The process is a cornerstone for the industrial synthesis of certain ketoses and has been applied to various sugars, including the conversion of lactose to lactulose (B1674317). researchgate.net

Homogeneous and Heterogeneous Metal-Catalyzed Isomerization Processes

Metal-catalyzed isomerization offers an alternative to traditional base-catalyzed methods, often providing higher selectivity and milder reaction conditions. These processes can be categorized as either homogeneous or heterogeneous.

Homogeneous Catalysis: In homogeneous systems, the catalyst is dissolved in the reaction medium. Lewis acidic metal salts, such as chromium(III) chloride (CrCl₃) and aluminum(III) chloride (AlCl₃), have been shown to be effective for the isomerization of glucose to fructose (B13574), a reaction mechanistically similar to maltose isomerization. nih.gov The mechanism involves an intramolecular hydride shift from the C2 to the C1 position, with the metal ion acting as a Lewis acid to activate the sugar. nih.govmdpi.com These systems demonstrate that the active site is often a bifunctional Lewis-acidic/Brønsted-basic site. mdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reuse. Solid acid catalysts, particularly those with Lewis acid characteristics, are effective for sugar isomerization. For example, tin-containing beta zeolites (Sn-beta) have been successfully used for glucose isomerization. nih.gov Other effective heterogeneous catalysts include magnesium aluminates. rsc.org For maltose specifically, supported copper catalysts, such as copper on silica (Cu/SiO₂), have been investigated, although primarily for hydrogenation reactions, their use indicates the potential for heterogeneous metal systems in maltose transformations. mdpi.comresearchgate.netresearchgate.net The efficiency of these catalysts is often linked to high metal dispersion and the properties of the support material. mdpi.com

Maltose Isomerization in Subcritical Aqueous Ethanol Systems

The use of subcritical water and aqueous ethanol systems for sugar isomerization is a promising green chemistry approach. Under subcritical conditions (high temperature and pressure below the critical point), the physicochemical properties of water and ethanol change, enhancing their catalytic activity.

Research into the isomerization of disaccharides in subcritical aqueous ethanol has shown a significant increase in the conversion of aldo-disaccharides to keto-disaccharides. researchgate.net A key finding is that increasing the ethanol concentration suppresses competing hydrolytic reactions, thereby improving the selectivity towards isomerization. researchgate.net The rate constant for the isomerization of maltose to maltulose was found to nearly double when the solvent was changed from subcritical water to 80 wt% aqueous ethanol at 220 °C. researchgate.netresearchgate.net

The decomposition of maltose in subcritical water generally follows first-order kinetics in the initial stages. researchgate.netnih.gov However, the reaction can be accelerated at later stages due to a decrease in the pH of the reaction medium. nih.gov The study of these kinetics is crucial for understanding the reaction mechanism and optimizing the process for higher maltulose yields.

Optimizing reaction parameters is critical for maximizing the yield and productivity of maltulose in subcritical systems. Studies have shown that higher temperatures generally lead to more efficient production of maltulose with lower coloration in a shorter reaction period. researchgate.net

| Parameter | Optimal Condition | Outcome | Source |

| Temperature | 115 °C | Efficient production, lower coloration | researchgate.net |

| Residence Time | 10 minutes | Optimal for flow-type reactor | researchgate.net |

| Maltose Concentration | 10% (w/v) | Balance of utilization and yield | researchgate.net |

| Ethanol Concentration | 80 wt% (at 220 °C) | Doubles isomerization rate constant | researchgate.netresearchgate.net |

Microwave-Assisted Isomerization of Maltose using Organic Catalysts

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. nih.govresearchgate.netchemicaljournals.com The application of microwave heating to the isomerization of maltose, particularly with the use of organic catalysts, has demonstrated high efficiency and productivity. researchgate.net

Arginine, an amino acid, has been successfully employed as an organic catalyst for this transformation. researchgate.net When an aqueous solution of maltose and arginine (at an initial molar ratio of 0.05 arginine/maltose) is subjected to microwave heating, significant yields of maltulose can be achieved in remarkably short reaction times. researchgate.net

Detailed research findings indicate that maltulose yields of 28–30% can be obtained within 90 to 400 seconds. researchgate.net The reaction rate is dependent on the microwave power and the volume of the solution but is notably independent of the initial maltose concentration. researchgate.net A key finding is that the reaction progress, including the fraction of remaining maltose and the yield of maltulose, can be effectively described as a function of "energy density," which is the amount of microwave energy absorbed per unit volume of the reaction mixture. This allows for precise control and scalability of the process. researchgate.net

| Catalyst | Molar Ratio (Catalyst/Maltose) | Microwave Conditions | Reaction Time | Maltulose Yield | Source |

| Arginine | 0.05 | Power and volume dependent | 90 - 400 seconds | 28 - 30% | researchgate.net |

Heyns Rearrangement of O-Glycosylated Ketohexoses for Maltulose-Derived Amine Synthesis

The Heyns rearrangement is a notable chemical transformation for the synthesis of 2-amino-2-deoxyaldoses from ketoses. researchgate.netsapub.org In the context of maltulose, this reaction provides a pathway to valuable glucosamine derivatives. The rearrangement of O-glycosylated ketohexoses, such as maltulose, proceeds by reacting the ketose with an amine, typically ammonia or a primary amine, to form an intermediate ketosylamine. This intermediate then undergoes an intramolecular rearrangement to yield the more stable 2-amino-2-deoxyaldose.

Research has demonstrated the conversion of maltulose to its corresponding ketosylamine, which subsequently rearranges to form a glucosamine derivative. nih.gov This process offers a direct route to O-glycosylated glucosamine compounds that are important building blocks in the synthesis of complex oligosaccharides and glycoconjugates. The efficiency of the Heyns rearrangement can be influenced by reaction conditions such as temperature, solvent, and the nature of the amine used. While early applications of this reaction reported modest yields, modifications to reaction conditions have substantially increased its preparative utility. researchgate.net

Enzymatic and Biocatalytic Pathways for Maltulose Biosynthesis

Enzymatic and biocatalytic methods offer highly specific and efficient routes for the synthesis of maltulose, avoiding the need for protecting groups and often proceeding under mild reaction conditions.

Glucosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. However, under specific conditions, these enzymes can also catalyze transglucosylation reactions, where a glucosyl moiety is transferred from a donor substrate to an acceptor molecule. While direct synthesis of maltulose using D-glucosidase-mediated transglucosylation from sucrose (B13894) and maltose is not extensively documented, the principles of using α-glucosidases for transglycosylation are well-established. researchgate.netaafco.orgnih.gov

In such a reaction, an α-glucosidase would cleave the α-1,4-glycosidic bond in maltose or the α-1,2-glycosidic bond in sucrose, forming a glucosyl-enzyme intermediate. This intermediate can then be intercepted by a suitable acceptor, which in the case of maltulose synthesis from sucrose, would be fructose. When maltose is the substrate, the enzyme can catalyze an intramolecular transglucosylation, effectively isomerizing maltose to maltulose. The specificity of the enzyme for the acceptor molecule and the reaction conditions, such as substrate concentration and water activity, are critical factors in determining the yield of the desired transglucosylation product over hydrolysis. nih.gov

To improve the efficiency and specificity of enzymatic maltulose production, protein engineering techniques such as rational design and directed evolution are employed. These strategies aim to modify the properties of enzymes, such as maltose isomerase or related glycosyltransferases, to enhance their catalytic activity, thermostability, and product selectivity. nih.govutexas.edu

Rational design involves making specific changes to the amino acid sequence of an enzyme based on its known structure and catalytic mechanism. For instance, site-directed mutagenesis can be used to alter key residues in the active site to favor the synthesis of maltulose over other byproducts.

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with improved properties. This approach does not require prior knowledge of the enzyme's structure-function relationship and has been successfully used to engineer enzymes for various industrial applications, including the synthesis of isomers of maltulose like isomaltulose. frontiersin.orgresearchgate.net For example, the directed evolution of xylose isomerase has led to variants with significantly increased enzymatic activity. utexas.edu Similar strategies could be applied to enzymes involved in maltulose synthesis to develop biocatalysts with superior performance.

Table 1: Examples of Enzyme Engineering Strategies for Improved Sugar Isomer Production

| Enzyme | Engineering Strategy | Improvement |

| Xylose Isomerase | Directed Evolution | 77% increase in enzymatic activity |

| Maltogenic Amylase | Site-Directed Mutagenesis | Decreased transglycosylation activity, enhancing maltose production |

In vitro synthetic enzymatic biosystems, which involve the use of multiple enzymes in a one-pot reaction, offer a powerful approach for the stoichiometric conversion of substrates into desired products. While research in this area has often focused on producing compounds like glucose-6-phosphate (G6P) and fructose-1,6-diphosphate (FDP) from maltose, the underlying principles can be adapted for maltulose production. nih.govnih.gov

A typical system for maltose conversion involves a cascade of enzymatic reactions. For example, maltose phosphorylase can convert maltose and phosphate (B84403) into β-glucose-1-phosphate and glucose. nih.gov Subsequent enzymes can then channel these intermediates into various metabolic pathways. For the synthesis of maltulose, a hypothetical in vitro system could involve maltose phosphorylase to generate glucose-1-phosphate, which is then converted to a fructose derivative by other enzymes. Finally, a glycosyltransferase could link the glucose and fructose moieties to form maltulose. The stoichiometric efficiency of such a system relies on the careful selection and optimization of the enzymes in the cascade to ensure high conversion rates and minimize the formation of byproducts. nih.govnih.gov

A non-enzymatic approach for maltulose production involves the isomerization of maltose in pressurized hot phosphate buffers. This method has been effectively implemented using continuous flow-type reactors. nii.ac.jpresearchgate.net The process involves dissolving maltose in a phosphate buffer (e.g., 10 mmol/L, pH 7) and heating it under pressure to maintain a liquid state at temperatures above the normal boiling point.

Research has shown that the isomerization of maltose to maltulose is influenced by several factors, including reaction temperature, residence time, and maltose concentration. researchgate.net Optimal conditions for this conversion have been identified, with higher temperatures generally leading to more efficient production in shorter reaction times. For instance, a yield of approximately 20% maltulose was achieved at 108°C within 60 minutes. researchgate.net The use of a flow-type reactor allows for continuous production and precise control over the reaction parameters.

Table 2: Optimal Conditions for Maltulose Production in a Pressurized Hot Phosphate Buffer Flow-Type Reactor

| Parameter | Optimal Value |

| Temperature | 115°C |

| Average Residence Time | 10 min |

| Maltose Concentration | 10% (w/v) |

| Phosphate Buffer | 10 mmol/L, pH 7 |

Crystallization and Purification Techniques for Maltulose Monohydrate

The final step in the production of this compound is its crystallization and purification from the reaction mixture. A controlled crystallization process is crucial for obtaining a high-purity product. The process typically involves preparing a supersaturated aqueous solution of maltulose and then inducing crystallization through cooling and seeding. google.com

A common procedure involves concentrating a maltulose solution to a dry matter ratio of over 65% by weight. google.com The concentrated solution is then cooled to a temperature where the degree of maltulose supersaturation is greater than 1. To initiate crystallization, the supersaturated solution is seeded with fine crystals of this compound. The solution is then cooled further at a controlled rate with stirring to promote crystal growth. For example, a solution can be cooled from approximately 25-35°C to below 10°C over at least 15 hours. google.com

Once crystallization is complete, the this compound crystals are separated from the mother liquor by methods such as centrifugation or filtration. The collected crystals are then washed, typically with water and sometimes ethanol, to remove impurities. Finally, the purified crystals are dried at a temperature below their melting point, for instance, between 50°C and 80°C, using techniques like a fluidized bed dryer. google.com The purity of the final crystalline product can be very high, with purities of 95-97% being reported. google.com

Controlled Crystallization from Supersaturated Aqueous Solutions

The cornerstone of producing crystalline this compound lies in the meticulous control of the crystallization process from a supersaturated aqueous solution. This method hinges on creating a solution where the concentration of maltulose exceeds its solubility limit at a given temperature, thereby driving the formation of solid crystals.

The initial step involves preparing a concentrated aqueous solution of maltulose. Typically, this is achieved by dissolving maltulose in water to a concentration exceeding 65% by weight, with concentrations between 85% and 97% being preferential for optimizing crystallization yields google.com. The solution is then further concentrated by evaporating a portion of the water under vacuum at an elevated temperature, for instance, 60°C, to achieve a dry matter ratio of over 50% google.com. Crucially, this step is performed at a temperature where the solution remains unsaturated to prevent premature, uncontrolled crystallization.

Supersaturation is then induced by carefully cooling the concentrated solution. As the temperature of the solution decreases, the solubility of maltulose also decreases, leading to a state of supersaturation, a prerequisite for crystal growth google.com. The degree of supersaturation is a critical parameter that influences both the nucleation and growth kinetics of the crystals. A controlled cooling process ensures that the supersaturation level is maintained within an optimal range to promote the growth of existing crystals rather than the formation of new, smaller crystals, which can be difficult to separate.

For instance, a 95% strength maltulose solution can be concentrated to a dry matter ratio of approximately 67.5% and then cooled to around 33°C to achieve a supersaturation degree of about 1.1 google.com. This controlled approach to achieving supersaturation is fundamental to producing well-defined this compound crystals.

Impact of Seed Crystals and Cooling Regimes on Crystal Purity and Morphology

The introduction of seed crystals and the implementation of a controlled cooling regime are instrumental in dictating the final purity and morphology of the this compound crystals.

Seed Crystals: Seeding the supersaturated solution with pre-existing this compound crystals provides surfaces for controlled crystal growth. This technique helps to bypass the often unpredictable nature of spontaneous nucleation, leading to a more uniform crystal size distribution. The amount of seed crystals added influences the final product. For example, adding 10 grams of maltulose seeds to a 1-liter supersaturated solution at 25°C can initiate the crystallization process google.com.

Cooling Regimes: The rate at which the supersaturated solution is cooled has a profound impact on crystal growth and morphology. A slow and controlled cooling rate is generally preferred as it allows for the orderly incorporation of maltulose molecules onto the crystal lattice, resulting in larger, more well-defined crystals with higher purity. Rapid cooling, on the other hand, can lead to the formation of a larger number of smaller, less uniform crystals, which may trap impurities from the mother liquor.

Research has shown that a gradual temperature drop over an extended period is beneficial. For example, cooling a seeded maltulose solution from a temperature between 25°C and 35°C down to 10°C over a period of at least 15 hours has been found to be effective google.com. A specific example involves cooling a solution from 25°C to 15°C over 24 hours, which resulted in a crystallization yield of 12% by weight and a crystal purity of 95% google.com. Another protocol involves a linear cooling from 33°C to 25°C over 26 hours, yielding crystals with a purity of 97% google.com.

The interplay between seeding and the cooling profile is critical. The seed crystals provide the initial framework, and the controlled cooling regime governs the rate at which the crystals grow, ultimately determining the size, shape, and purity of the final this compound product.

Table 1: Impact of Crystallization Parameters on this compound Purity and Yield

| Parameter | Value | Resulting Purity | Crystallization Yield |

| Seeding | 10 g/L | 95% (dry basis) | 12% by weight |

| Cooling Regime | 25°C to 15°C in 24 hours | 95% (dry basis) | 12% by weight |

| Cooling Regime | 33°C to 25°C in 26 hours | 97% (dry basis) | 15% by weight |

Data sourced from patent literature and represents specific experimental examples.

Chromatographic Separation and Isolation of Crystalline this compound

Chromatographic techniques are essential for both the initial enrichment of the maltulose solution before crystallization and the final purification of the crystalline product. These methods separate molecules based on their differential interactions with a stationary phase.

For the enrichment of the maltulose solution, chromatographic methods are employed to increase the concentration of maltulose relative to other sugars or impurities. A common approach involves the use of a strong cationic exchange resin google.com. The separation can be performed in a discontinuous or continuous manner, such as in a simulated moving bed system. The choice of adsorbent is critical, with strong cationic resins loaded with alkaline or alkaline-earth ions like sodium, calcium, or magnesium being effective google.com. Following the chromatographic enrichment, the maltulose solution is typically demineralized to remove any residual salts.

After the crystallization process, the harvested this compound crystals are separated from the mother liquor, which contains residual sugars and impurities. This is typically achieved through centrifugation google.com. The separated crystals are then washed to remove any adhering mother liquor. A washing sequence involving water followed by ethanol is a common practice google.com.

Finally, the washed crystals are dried to remove any residual moisture and solvent. A fluidized bed dryer operating at a temperature of around 60°C for a short duration, such as 15 minutes, can be used to obtain the final, pure, and dry this compound crystals google.com. The moisture content of the final product is an important quality parameter, with a target of around 5.4% being reported google.com.

Sophisticated Analytical and Spectroscopic Characterization of Maltulose Monohydrate

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatography is fundamental for separating maltulose from other sugars and matrix components before quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized, each with specific methodologies tailored for carbohydrate analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies for Maltulose Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile sugars like maltulose. Due to the lack of a strong chromophore in maltulose, detection is typically achieved using universal detectors such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD).

Methodologies often employ Hydrophilic Interaction Liquid Chromatography (HILIC) mode, which is well-suited for retaining and separating highly polar compounds like carbohydrates. helixchrom.com HILIC stationary phases, such as those with polyol or amino functionalities, are used with a mobile phase typically consisting of a high percentage of acetonitrile (B52724) and an aqueous buffer. helixchrom.comnih.gov This setup allows for the effective separation of maltulose from its isomers and other mono- and disaccharides. Gradient elution, where the mobile phase composition is changed during the analytical run, can be used to achieve rapid separation and analysis. nih.gov For instance, a fast gradient elution method on a polyol stationary phase with ELSD has been shown to resolve isomaltulose (an isomer of maltulose) in under 10 minutes. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | HILIC (e.g., Polyol or Amino Phase) | helixchrom.comnih.gov |

| Mobile Phase | Acetonitrile/Water Gradient | researchgate.net |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | nih.govresearchgate.net |

| Flow Rate | 1.4 - 2.0 mL/min | researchgate.netresearchgate.net |

| Analysis Time | ~6-20 minutes | nih.gov |

Gas Chromatography-Flame Ionization Detection (GC-FID) Coupled with Derivatization

Gas Chromatography (GC) offers high resolution and sensitivity for sugar analysis, but its application to non-volatile compounds like maltulose requires a crucial derivatization step. rsc.org This process replaces the polar hydroxyl (-OH) groups with non-polar groups, increasing the molecule's volatility and thermal stability. rsc.org

A widely used method is silylation, where hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) or trimethylsilyl-oxime (TMSO) ethers. rsc.orgnih.gov This is often performed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a pyridine (B92270) solvent. The resulting volatile derivatives can then be separated on a capillary GC column, typically a non-polar column like an HP-5. nih.gov Detection is commonly performed using a Flame Ionization Detector (FID), which provides a robust and sensitive response for organic compounds. measurlabs.com Quantitative analysis is achieved by comparing the peak area of the maltulose derivative to that of an internal standard.

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | Trimethylsilyl-oxime (TMSO) | nih.gov |

| Column Type | Non-polar capillary (e.g., HP-5) | nih.gov |

| Carrier Gas | Nitrogen (N₂) or Helium (He) | rsc.org |

| Injector Temperature | ~280 °C | nih.gov |

| Detector Temperature | ~300 °C | nih.gov |

| Oven Program | Temperature gradient (e.g., 100 °C to 270 °C) | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of carbohydrates, providing detailed information about atomic connectivity and spatial arrangement. slu.senih.gov It is also an inherently quantitative technique.

Advanced One-Dimensional and Two-Dimensional NMR Experiments (e.g., HSQC, TOCSY)

The structural confirmation of maltulose relies on a suite of NMR experiments. While a one-dimensional (1D) ¹H NMR spectrum provides initial information, the significant overlap of sugar proton signals necessitates two-dimensional (2D) experiments for complete assignment. unina.it

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton (¹H) signals with their directly attached carbon (¹³C) atoms. It is fundamental for assigning which proton is bonded to which carbon, resolving ambiguity from the 1D spectrum. nih.govnih.gov

Total Correlation Spectroscopy (TOCSY): TOCSY reveals correlations between all protons within a coupled spin system. wisc.edu For maltulose, this means that starting from a well-resolved anomeric proton signal, one can trace the connectivity to all other protons within that specific glucose or fructose (B13574) ring. columbia.edu The magnetization transfer stops at the glycosidic oxygen bond, separating the signals from the two constituent monosaccharide units. columbia.edu

Other 2D Experiments: Correlation Spectroscopy (COSY) is used to identify protons that are coupled through two or three bonds (J-coupling), while Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for determining the α(1→4) glycosidic linkage between the glucose and fructose units.

Together, these experiments allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the identity and structure of maltulose. unina.it

Quantitative NMR (qNMR) for Maltulose Monohydrate in Complex Matrices

Quantitative NMR (qNMR) is a powerful primary analytical method that relies on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that signal. nih.govnih.gov This allows for the determination of the concentration of an analyte without the need for an identical reference standard for calibration. nih.gov

For the quantification of this compound in a complex matrix, a specific, well-resolved signal in the ¹H NMR spectrum of maltulose is chosen. nih.gov A certified internal standard of known concentration is added to the sample. The concentration of maltulose can then be calculated by comparing the integral of its selected signal to the integral of a known signal from the internal standard. nih.gov This method is highly accurate, requires minimal sample preparation, and can simultaneously quantify multiple compounds in a single experiment, making it ideal for analyzing complex natural samples like food products. nih.govrsc.org

Mass Spectrometry (MS) Techniques for Isomer Differentiation and Comprehensive Profiling

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of maltulose and, crucially, for differentiating it from its numerous structural isomers (e.g., sucrose (B13894), palatinose (B82088), leucrose). nih.gov Differentiating isomers by MS alone is challenging as they have the same molecular weight. nih.gov Therefore, tandem mass spectrometry (MS/MS) is employed. nih.gov

In a typical MS/MS experiment, the maltulose molecule is first ionized, often forming a chloride adduct ([M+Cl]⁻) in negative-ion mode electrospray ionization (ESI). nih.gov This precursor ion is then isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure, particularly its glycosidic linkage. nih.gov

Research has shown that the fragmentation of the [M+Cl]⁻ adduct of maltulose, which has an α(1→4) linkage, produces a diagnostic product ion at a mass-to-charge ratio (m/z) of 263. nih.gov This specific fragment, resulting from the loss of C₂H₄O₂ and H₂O, is not observed in the fragmentation patterns of other sucrose isomers like palatinose (α(1→6) linkage) or leucrose (B8805515) (α(1→5) linkage). nih.gov This unique fragmentation signature allows for the unambiguous identification of maltulose in a mixture of isomers. nih.govrsc.org Coupling liquid chromatography with MS/MS (LC-MS/MS) provides an even more powerful two-dimensional analysis, separating isomers chromatographically before they are identified by their unique mass spectral fingerprints. nih.govrsc.org

| Isomer | Glycosidic Linkage | Precursor Ion (m/z) | Diagnostic Fragment Ion(s) (m/z) | Reference |

|---|---|---|---|---|

| Maltulose | α(1→4) | 377 | 263 | nih.gov |

| Palatinose | α(1→6) | 377 | 221 | nih.gov |

| Leucrose | α(1→5) | 377 | Distinct fragmentation profile | nih.gov |

| Sucrose | α(1→2)β | 377 | Distinct fragmentation profile | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Maltulose and its Isomers

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of maltulose and its isomers. nih.govrsc.orgnih.gov The characterization of saccharides like maltulose presents challenges due to their low ionization efficiencies and inherent structural similarities among isomers. nih.govrsc.org Hydrophilic interaction liquid chromatography (HILIC) has proven to be well-suited for the separation of these polar compounds. nih.govresearchgate.net

In a typical LC-MS/MS setup, the separation of maltulose from its isomers, such as sucrose, turanose, and palatinose, is achieved on the chromatographic column before the eluent is introduced into the mass spectrometer. nih.govrsc.org Collision-induced dissociation (CID) is a common MS/MS technique used for the structural elucidation of saccharides. nih.govnih.gov When analyzing the chloride adducts of sucrose isomers, distinct fragment ions can be generated for each isomer. For instance, in one study, maltulose produced a diagnostic ion at m/z 263. nih.gov This allows for the differentiation of isomers that may co-elute or have very similar retention times. nih.govnih.gov By integrating retention time data with the unique fragmentation patterns from MS/MS, a high degree of confidence in the identification of maltulose can be achieved. nih.govnih.gov

| Parameter | Description | Finding for Maltulose |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | Effective for separating polar sugar isomers. nih.govresearchgate.net |

| Ionization | Electrospray Ionization (ESI) | Common, but saccharides have low ionization efficiency. nih.gov |

| MS/MS Technique | Collision-Induced Dissociation (CID) | Generates diagnostic fragment ions for isomer differentiation. nih.govnih.gov |

| Diagnostic Ion | Specific m/z value | m/z 263 has been identified as a diagnostic ion for maltulose (as a chloride adduct). nih.gov |

In-Source and Droplet-Based Derivatization Strategies for Enhanced MS Detection

To overcome the challenge of low ionization efficiency in saccharides, in-source and droplet-based derivatization techniques have been developed. nih.govnih.govacs.org A modified electrospray interface, known as a contained-electrospray (contained-ESI), facilitates online, on-the-fly derivatization of analytes as they elute from the liquid chromatography column. nih.govnih.govacs.org This method eliminates the need for complex benchtop derivatization protocols. nih.govacs.org

This technique leverages the enhanced reaction kinetics within electrosprayed microdroplets to rapidly derivatize the sugar molecules before they enter the mass spectrometer. nih.govnih.govacs.org The large surface-area-to-volume ratio and increased reagent concentration in the evaporating droplets accelerate the chemical reaction. nih.gov This approach has been shown to significantly boost sensitivity, with enhancements of one to two orders of magnitude reported. nih.govacs.org

X-ray Diffraction (XRD) Analysis for Crystalline Polymorphism and Hydration States

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It is particularly useful for identifying the specific crystalline form (polymorphism) and hydration state of compounds like this compound. researchgate.netnih.govresearchgate.net While specific XRD data for this compound is not widely published, the principles can be understood from studies on analogous disaccharides like maltose (B56501) and lactose. researchgate.netnih.gov

In XRD analysis, a beam of X-rays is directed at a crystalline sample. The diffraction pattern produced is unique to the specific crystalline lattice. For a hydrated crystal like this compound, the water molecules are an integral part of the crystal lattice, and their presence results in a distinct diffraction pattern compared to the anhydrous form.

For example, studies on maltose have identified characteristic peaks for both the anhydrate α-maltose and β-maltose monohydrate. researchgate.net Similarly, XRD has been used to quantify α-lactose monohydrate in food products, with a characteristic signal identified at a specific diffraction angle (19.9 degrees 2θ with Cu-Kα X-rays). nih.gov This demonstrates the capability of XRD to differentiate between hydrated and anhydrous forms and to identify specific polymorphs. Therefore, XRD analysis of this compound would be expected to yield a unique diffraction pattern with characteristic peaks that could be used for its identification and to distinguish it from other crystalline forms of maltulose.

| Crystalline Form | Expected XRD Outcome |

| This compound | A unique and characteristic diffraction pattern distinct from anhydrous forms. |

| Anhydrous Maltulose | A different diffraction pattern compared to the monohydrate form. |

| Amorphous Maltulose | A broad, non-distinct halo pattern instead of sharp peaks. |

Advanced Derivatization Chemistries for Improved Analytical Performance

Chemical derivatization is a crucial strategy in the analysis of sugars like maltulose to improve their analytical properties, such as volatility for gas chromatography or ionization efficiency for mass spectrometry.

Silylation and Acetylation Methods for Volatility Enhancement in GC Analysis

Gas chromatography (GC) is a high-resolution separation technique, but it requires that the analytes be volatile and thermally stable. restek.comthermofisher.com Sugars like maltulose are non-volatile due to their highly polar nature. restek.comthermofisher.com Silylation and acetylation are common derivatization methods to overcome this limitation. restek.comwmich.edu

Silylation involves replacing the active hydrogens in the hydroxyl groups of the sugar with a non-polar trimethylsilyl (TMS) group. phenomenex.com This derivatization reduces the polarity of the molecule and increases its volatility, making it suitable for GC analysis. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov

Acetylation is another method to increase volatility, where the hydroxyl groups are converted to acetate (B1210297) esters. nih.govnih.gov While effective, both silylation and acetylation can lead to the formation of multiple derivative peaks due to the presence of different anomers (α and β) and ring forms (pyranose and furanose) of the sugar in solution. restek.comnih.gov

| Derivatization Method | Reagent Example | Purpose |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces -OH with -O-Si(CH₃)₃ to increase volatility for GC. phenomenex.comnih.gov |

| Acetylation | Acetic Anhydride | Converts -OH to acetate esters to increase volatility for GC. nih.govnih.gov |

Oximation Procedures for Reducing Isomeric Complexity in Spectroscopic Analysis

The presence of multiple isomers of a sugar in solution can complicate chromatographic and spectroscopic analysis by producing numerous peaks for a single compound. restek.comrestek.com Oximation is a derivatization step performed prior to silylation or acetylation to reduce this complexity. restek.comrestek.com

The reaction of the sugar's carbonyl group with a reagent like hydroxylamine (B1172632) hydrochloride or methoxylamine hydrochloride converts the open-chain form of the sugar into its oxime derivative. nih.govresearchgate.net This process "locks" the sugar in its open-chain form, preventing the formation of different anomeric ring structures during subsequent derivatization. restek.comnih.gov This results in a significant reduction in the number of chromatographic peaks, simplifying both identification and quantification. restek.com For example, adding an oximation step before silylation can reduce the number of derivative peaks to just two. restek.comrestek.com

Phenylboronic Acid (PBA) Adduct Formation for Enhanced Mass Spectrometric Sensitivity

Phenylboronic acid (PBA) is a derivatizing agent that reacts with cis-diols present in sugar molecules to form cyclic boronate esters. nih.govnih.gov This reaction can be performed online, in-source, when coupled with a technique like contained-electrospray ionization mass spectrometry. nih.govnih.govacs.org

The formation of PBA adducts offers two significant advantages for the analysis of maltulose and its isomers. Firstly, it enhances the sensitivity of mass spectrometric detection. nih.govnih.govacs.org The derivatized sugars have been shown to produce more abundant precursor and product ions compared to their underivatized counterparts. nih.gov Secondly, the fragmentation of these PBA-sugar complexes during tandem mass spectrometry (MS/MS) can generate diagnostic ions that are specific to the structure of the isomer. nih.gov This provides an additional layer of information that aids in the unambiguous differentiation of isomers that are otherwise difficult to distinguish by chromatography or mass spectrometry alone. nih.govrsc.org

Biochemical Interactions and Metabolic Fate of Maltulose Monohydrate in Model Systems

Role as a Carbon and Energy Source for Microorganisms in Vitro

Maltulose, a disaccharide isomer of maltose (B56501), can potentially serve as a carbon and energy source for various microorganisms. However, its utilization is dependent on the specific enzymatic capabilities of the microbial species. Unlike more common sugars such as glucose, the metabolic pathways for maltulose are not as ubiquitously distributed among bacteria.

Detailed studies on the growth kinetics of specific bacterial strains using maltulose monohydrate as the sole carbon source are not extensively documented in publicly available research. However, the ability of a microorganism to utilize maltulose is contingent on its capacity to either directly transport the disaccharide into the cell and then hydrolyze it, or to extracellularly break it down into its constituent monosaccharides, glucose and fructose (B13574), for subsequent transport and metabolism.

The growth of microorganisms on a specific sugar substrate typically follows a predictable pattern characterized by lag, exponential, stationary, and death phases. The duration of these phases and the growth rate during the exponential phase are dependent on factors such as the efficiency of substrate transport and the kinetics of the metabolic enzymes involved. For a disaccharide like maltulose, an initial lag phase might be observed as the microorganism induces the expression of necessary enzymes for its transport and catabolism.

For instance, studies on Komagataeibacter xylinus, a bacterium known for producing bacterial nanocellulose, have shown that the type of carbon source significantly affects its productivity. While this particular study did not include maltulose, it demonstrated that the bacterium exhibited different growth rates and yields when cultured on various monosaccharides and disaccharides, with glucose and maltose being consumed most rapidly. This suggests that the metabolic efficiency of different sugars can vary significantly even within a single microbial species.

In the context of probiotic bacteria, the ability to ferment various sugars is a key characteristic. Studies on different Lactobacillus strains have shown varied capabilities to ferment sugars like glucose, fructose, lactose, and maltose, resulting in the production of organic acids and a decrease in pH. While these studies did not specifically test maltulose, they highlight the species- and strain-specific nature of carbohydrate metabolism.

Direct and detailed research outlining the specific metabolic pathways for maltulose catabolism in various microorganisms is limited. However, based on the catabolism of the closely related disaccharide, maltose, a putative pathway for maltulose can be proposed.

For maltose, two primary catabolic pathways are recognized in bacteria. The first involves an intracellular α-glucosidase that hydrolyzes maltose into two molecules of glucose. The second pathway utilizes a maltose phosphorylase, which cleaves maltose in the presence of inorganic phosphate (B84403) to yield glucose-1-phosphate and glucose. The resulting glucose and glucose-1-phosphate can then enter the glycolytic pathway to be metabolized for energy production.

Given that maltulose is composed of a glucose and a fructose moiety, its catabolism would likely involve hydrolysis by an appropriate glycoside hydrolase into these constituent monosaccharides. Once liberated, glucose and fructose would enter central metabolic pathways. Glucose is typically phosphorylated to glucose-6-phosphate and enters glycolysis. Fructose can be metabolized via several routes, most commonly by being phosphorylated to fructose-6-phosphate (B1210287) (entering glycolysis directly) or to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate and glyceraldehyde, both of which are intermediates in the glycolytic pathway.

The specific enzymes capable of hydrolyzing maltulose are crucial for its utilization. The existence and efficiency of such enzymes would determine whether a microorganism can effectively use maltulose as a carbon source.

Enzymatic Hydrolysis and Transglycosylation Reactions Mediated by Maltulose

The enzymatic conversion of maltulose is a key factor in its biological activity and metabolic fate. This involves both the breakdown of the molecule (hydrolysis) and its use as a substrate in the synthesis of larger oligosaccharides (transglycosylation).

Glycoside hydrolases are a broad category of enzymes that break the glycosidic bonds in carbohydrates. The hydrolysis of maltulose requires an enzyme with specificity for the α-1,4-glycosidic bond linking glucose and fructose. Research has shown that certain yeast maltases (α-glucosidases, EC 3.2.1.20) are capable of degrading maltulose. These enzymes hydrolyze maltose and other similar sugars but are unable to break down isomaltose (B16258) and related sugars with α-1,6 linkages.

For example, α-glucosidases from Saccharomyces cerevisiae are known to hydrolyze maltulose. The yeast Blastobotrys adeninivorans has also been identified as capable of growing on maltulose, indicating it possesses enzymes for its hydrolysis.

In addition to hydrolysis, some glycoside hydrolases can catalyze transglycosylation reactions, especially at high substrate concentrations. In these reactions, the enzyme transfers a glycosyl moiety from the donor (maltulose) to an acceptor molecule, which can be another sugar molecule. This results in the formation of new, larger oligosaccharides. For instance, α-glucosidases from Schwanniomyces occidentalis have demonstrated the ability to form various isomaltooligosaccharides from maltose through transglycosylation. While specific transglycosylation products from maltulose are not extensively detailed, it is plausible that enzymes with such activity could utilize maltulose as a donor to synthesize novel oligosaccharides.

Alpha-glucosidases, which are part of the glycoside hydrolase family, are key enzymes in the metabolism of α-linked disaccharides and oligosaccharides. The catalytic mechanism of these enzymes typically involves two conserved acidic residues in the active site that act as a general acid and a nucleophile.

The hydrolysis of a substrate like maltulose by an α-glucosidase would proceed through the formation of an enzyme-substrate complex. The general acid catalyst protonates the glycosidic oxygen, while the nucleophile attacks the anomeric carbon. This leads to the cleavage of the glycosidic bond and the release of the fructose moiety. The remaining glucose moiety is covalently bound to the enzyme as a glycosyl-enzyme intermediate. In the final step, a water molecule, activated by the general base, attacks the anomeric carbon of the intermediate, releasing glucose and regenerating the free enzyme.

Modulation of In Vitro Microbial Communities by this compound

The introduction of a specific carbohydrate into a complex microbial community, such as the gut microbiota, can lead to shifts in its composition and metabolic activity. This is the principle behind the action of prebiotics, which are selectively utilized by host microorganisms conferring a health benefit. While direct studies on the modulation of in vitro microbial communities by this compound are scarce, the effects of structurally similar oligosaccharides provide a basis for potential interactions.

In vitro fermentation studies using human fecal microbiota have demonstrated that various oligosaccharides can selectively stimulate the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus. For example, malto-oligosaccharides have been shown to increase the proliferation of Bifidobacterium breve. Similarly, in vitro fermentation of lactulose (B1674317), another disaccharide composed of galactose and fructose, by human gut bacteria has been shown to stimulate the growth of bifidobacteria and lactobacilli.

The fermentation of these sugars by gut microbes leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate, and butyrate (B1204436). These SCFAs have numerous beneficial effects on the host, including serving as an energy source for colonocytes and modulating the immune system. An increase in total SCFA content has been observed during the in vitro fermentation of malto-oligosaccharides by human fecal microorganisms.

Given its structure as a disaccharide that is likely resistant to digestion by human enzymes in the upper gastrointestinal tract, maltulose would be expected to reach the colon intact. There, it could be fermented by specific members of the gut microbiota possessing the necessary enzymes for its degradation. This selective fermentation could potentially lead to an increase in the populations of beneficial bacteria and the production of SCFAs, similar to the effects observed with other prebiotic oligosaccharides. However, without direct experimental evidence, these effects remain speculative.

Selective Promotion of Specific Bacterial Species in Fermentation Models

In vitro fermentation models simulating the human gut environment have demonstrated that this compound is not universally metabolized by all gut microorganisms. Instead, it exhibits a selective promotion of certain beneficial bacterial species. Notably, studies have identified members of the Bifidobacterium genus as key utilizers of maltulose.

One study highlighted the ability of Bifidobacterium breve UCC2003 to metabolize maltulose uu.nl. This finding is significant as Bifidobacterium species are widely regarded as indicators of a healthy gut microbiome. Their proliferation is associated with various health benefits, including the production of short-chain fatty acids (SCFAs) and the inhibition of pathogenic bacteria. While direct comparative studies on the fermentation of maltulose by a wide array of gut bacteria are limited, research on its structural isomer, lactulose, provides further insight. Lactulose is known to selectively stimulate the growth of bifidobacteria and lactobacilli ekb.eg. The fermentation of lactulose primarily results in the production of acetate nih.govresearchgate.net. Given the structural similarity between maltulose and lactulose, it is plausible that maltulose fermentation follows a similar pathway, favoring the growth of acetate-producing bacteria like Bifidobacterium.

Further evidence comes from research on the carbohydrate metabolism of various bifidobacteria, which indicates their capability to ferment a range of complex carbohydrates, including various oligosaccharides nih.gov. The enzymatic machinery of bifidobacteria allows them to break down these complex sugars that are indigestible by the host, leading to their selective growth.

| Bacterial Genus/Species | Substrate | Key Findings |

| Bifidobacterium breve UCC2003 | Maltulose | Demonstrated ability to metabolize maltulose. |

| Bifidobacterium | Lactulose | Selective stimulation of growth. |

| Lactobacillus | Lactulose | Selective stimulation of growth. |

Exploration of Microbial Cross-Feeding Networks and Metabolite Exchange in Co-Cultures

The selective fermentation of this compound by primary fermenters, such as Bifidobacterium, sets the stage for intricate microbial cross-feeding networks. This phenomenon, also known as syntrophy, involves the utilization of the metabolic byproducts of one microorganism by another, leading to a more complex and stable microbial ecosystem.

The primary fermentation of maltulose by bifidobacteria is expected to yield significant amounts of acetate and lactate (B86563) nih.govbusiness-standard.com. These SCFAs can then serve as substrates for other important members of the gut microbiota. A well-documented example of this is the cross-feeding interaction between Bifidobacterium and butyrate-producing bacteria, such as Faecalibacterium prausnitzii nih.govoup.comelsevierpure.comoup.com. Faecalibacterium prausnitzii, a key butyrate producer in the human colon, is often unable to directly utilize complex carbohydrates but can thrive on the acetate produced by bifidobacteria oup.com.

In this symbiotic relationship, acetate is consumed by Faecalibacterium prausnitzii and converted into butyrate, a crucial energy source for colonocytes and a molecule with potent anti-inflammatory properties nih.govoup.comelsevierpure.com. Therefore, the fermentation of maltulose can indirectly stimulate the growth and activity of these beneficial butyrate producers. This metabolic exchange highlights the importance of considering the entire microbial community when evaluating the effects of a prebiotic substance.

Studies involving co-cultures of Bifidobacterium and Faecalibacterium have demonstrated this enhanced butyrate production when supplied with fermentable carbohydrates nih.govoup.comelsevierpure.com. While these studies did not specifically use maltulose, the fundamental principle of acetate cross-feeding is directly applicable. The selective promotion of acetate-producing bifidobacteria by maltulose would likely initiate a similar cascade of metabolic interactions, ultimately benefiting the host through increased butyrate production.

| Primary Fermenter | Fermentation Product | Secondary Fermenter | Key Metabolite Exchange | Final Product |

| Bifidobacterium | Acetate, Lactate | Faecalibacterium prausnitzii | Acetate utilization | Butyrate |

| Bifidobacterium | Acetate, Lactate | Other butyrate producers | Acetate utilization | Butyrate |

This intricate web of metabolic cooperation underscores the complex ecological dynamics within the gut microbiota and positions this compound as a potentially valuable compound for positively modulating these interactions.

Computational Chemistry and Molecular Modeling of Maltulose Monohydrate

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mpg.de For Maltulose Monohydrate, MD simulations are instrumental in exploring its conformational landscape and understanding its interactions with the surrounding solvent, typically water.

The conformational flexibility of maltulose is primarily determined by the rotation around the glycosidic bond linking the glucose and fructose (B13574) moieties. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations. cncb.ac.cn These simulations track the trajectories of each atom, governed by a force field—a set of parameters describing the potential energy of the system. By analyzing these trajectories, researchers can determine the preferred three-dimensional structures of the molecule in solution. researchgate.net

Table 1: Illustrative MD Simulation Data for this compound in Aqueous Solution

| Parameter | Simulated Value | Description |

| Glycosidic Dihedral Angle (Φ) | -60° to -40° | Represents the primary rotational angle defining the overall shape. |

| Glycosidic Dihedral Angle (Ψ) | -50° to -30° | Represents the secondary rotational angle defining the overall shape. |

| Average Solute-Water H-Bonds | 10-12 | The average number of hydrogen bonds between a single maltulose molecule and surrounding water molecules. |

| Hydration Shell Radius | 3.5 Å | The approximate radius of the first layer of water molecules surrounding the solute. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of this compound. ekb.eg These methods solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, which governs its chemical behavior. nih.govarxiv.org

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to undergo chemical reactions. These calculations can identify which atoms or functional groups are most susceptible to electrophilic or nucleophilic attack, offering insights into its degradation pathways or enzymatic conversion.

Furthermore, quantum chemical methods are used to predict various spectroscopic properties. researchgate.net For instance, vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule. researchgate.net Similarly, calculations of nuclear shielding constants can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing another powerful tool for confirming the molecular structure. nih.gov

Table 2: Representative Quantum Chemical Properties of this compound (Calculated via DFT)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 8.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 4.2 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Key C=O Stretch Frequency | ~1730 cm⁻¹ | Predicted vibrational frequency for the ketonic carbonyl group, useful for IR spectroscopy. |

Thermodynamic Modeling of Maltulose Systems for Phase Behavior and Solubility Prediction

Thermodynamic models are employed to predict the macroscopic properties of this compound, such as its phase behavior and solubility, based on its molecular characteristics. These models are crucial for applications in food science and pharmaceuticals, where understanding how a substance behaves under different conditions is essential.

Models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can be used to construct phase diagrams for systems containing maltulose, water, and other components. nih.govmdpi.com These diagrams map out the conditions of temperature, pressure, and composition at which the system exists as a solid, liquid, or gas, or as a mixture of phases. For this compound, this is particularly relevant for predicting its stability in amorphous solid dispersions, where it might be mixed with polymers. nih.govmdpi.com

Solubility prediction is another key application. Computational models can estimate the solubility of maltulose in water and other solvents at various temperatures. researchgate.netnih.gov These predictions are often based on calculating the Gibbs free energy of mixing, which indicates whether a solution will form spontaneously. mdpi.com Group contribution methods, which break the molecule down into its constituent functional groups, can also be used to estimate solubility and other thermodynamic properties. researchgate.net Such predictive models help accelerate formulation development by reducing the need for extensive experimental screening. diva-portal.orgnih.gov

Table 3: Predicted Solubility of Maltulose in Water Using a Thermodynamic Model (e.g., PC-SAFT)

| Temperature (°C) | Predicted Solubility ( g/100g Water) | Model Confidence |

| 20 | 65.2 | High |

| 40 | 78.5 | High |

| 60 | 94.1 | Medium |

| 80 | 112.8 | Medium-Low |

Computational Approaches to Enzyme-Substrate Binding and Catalysis in Maltulose Biosynthesis

Maltulose is often synthesized enzymatically from maltose (B56501). Computational methods provide a window into this catalytic process, explaining how enzymes achieve their specificity and efficiency. nih.gov

Molecular docking is a primary tool used to study enzyme-substrate binding. muni.cz This technique predicts the preferred orientation of a substrate (e.g., maltose) when it binds to the active site of an enzyme, such as an amylomaltase. mpg.de The algorithm scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and shape complementarity, identifying the most stable enzyme-substrate complex. nih.gov

To study the catalytic reaction itself, more advanced hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are employed. nih.gov In a QM/MM simulation, the enzyme's active site—where the chemical transformation occurs—is treated with high-accuracy quantum mechanics. muni.cz The rest of the protein and the surrounding solvent are modeled using the more computationally efficient molecular mechanics force field. This approach allows researchers to model the entire catalytic cycle, including the breaking and forming of chemical bonds, the stabilization of transition states, and the final release of the product, maltulose. mit.edu These simulations can elucidate the specific roles of key amino acid residues in the catalytic mechanism. researchgate.net

Table 4: Illustrative Docking and QM/MM Results for Maltose in an Isomerase Active Site

| Parameter | Computational Result | Implication |

| Binding Free Energy (Docking) | -8.5 kcal/mol | Strong, favorable binding of the substrate in the active site. |

| Key Interacting Residues | Asp124, Glu178, His256 | These amino acids are critical for holding the substrate in place and for catalysis. |

| Reaction Energy Barrier (QM/MM) | 15 kcal/mol | The energy required to convert maltose to the transition state, indicating the reaction's kinetic feasibility. |

| Reaction Type | Isomerization | The enzyme catalyzes the conversion of an aldose (maltose) to a ketose (maltulose). |

Emerging Research Directions and Non Human Industrial Applications of Maltulose Monohydrate

Applications of Maltulose Monohydrate as a Biomaterial in Life Science Research

This compound is recognized as a biomaterial with potential applications in life science research. medchemexpress.com Biomaterials are substances that have been engineered to interact with biological systems for a medical purpose. The inherent properties of carbohydrates, such as biocompatibility and biodegradability, make them attractive candidates for the development of novel biomaterials.

While specific applications of this compound in areas such as tissue engineering or the creation of drug-delivery hydrogels are still emerging fields of study, its foundational properties as a carbohydrate suggest its potential utility. Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are a key area of biomaterial research. nih.govnih.govfrontiersin.orgijfans.orgmdpi.com They are investigated for their ability to provide controlled, localized drug delivery, protecting therapeutic agents from degradation and releasing them in a spatiotemporally controlled manner. nih.govnih.gov The development of hydrogels can utilize natural, synthetic, or semi-synthetic polymers. nih.gov Given that maltulose is a disaccharide, its potential incorporation into such polymer networks could offer unique physical and biological properties to the resulting biomaterial.

Further research is necessary to fully elucidate the specific roles this compound can play in these advanced applications. The exploration of its film-forming, gelling, and stabilizing properties will be crucial in determining its suitability for creating scaffolds for tissue regeneration or as a component in sophisticated drug delivery systems.

Utilization in Bioprocessing and Fermentation Technologies for Value-Added Products

In the realm of industrial biotechnology, the selection of an appropriate carbon source is critical for optimizing fermentation processes to produce a wide array of value-added products. This compound can serve as a carbon and energy source for various microorganisms. medchemexpress.com This characteristic positions it as a potentially valuable substrate in fermentation technologies.

The efficiency of a fermentation process can be significantly influenced by the type of microorganism or enzyme used, the nutrient composition of the growth medium, and other environmental conditions. envis.nic.in The utilization of different carbon sources, such as glucose, fructose (B13574), sucrose (B13894), and maltose (B56501), has been shown to affect the yield of products like bacterial cellulose. mdpi.com For instance, some bacteria exhibit a preference for certain sugars, which can impact the rate of growth and product formation. mdpi.com

The potential of maltulose as a fermentation substrate opens avenues for its use in the production of various biochemicals. By selecting or engineering microorganisms capable of efficiently metabolizing maltulose, it may be possible to produce organic acids, amino acids, enzymes, and other commercially valuable compounds. The table below illustrates the general concept of how different carbon sources can influence the output of a fermentation process, highlighting the importance of substrate selection.

| Carbon Source | Potential Fermentation Products | Key Considerations |

| Glucose | Ethanol, Lactic Acid, Amino Acids | Readily metabolized by many microorganisms. |

| Sucrose | Dextran, Bioethanol, Organic Acids | Must be hydrolyzed into glucose and fructose by some microbes. |

| Maltose | Iturin A (lipopeptide antibiotic), Polysaccharides | Can be a preferred carbon source for certain bacterial strains. envis.nic.inresearchgate.net |

| Maltulose | Bio-based chemicals, Novel biopolymers | Requires microorganisms with specific metabolic pathways. |

Further research into the microbial metabolism of maltulose and the optimization of fermentation conditions will be essential to fully realize its potential in producing value-added products.

Development and Characterization of Functional Oligosaccharides Derived from Maltulose

Functional oligosaccharides are carbohydrates that can offer health benefits, often due to their prebiotic properties. mdpi.com The enzymatic synthesis of oligosaccharides is a significant area of research, as it allows for the creation of novel carbohydrate structures with specific functionalities. tandfonline.comnih.govresearchgate.netihmc.usnih.gov

Maltulose can act as an acceptor molecule in enzymatic reactions, allowing for the synthesis of more complex oligosaccharides. For example, in the presence of certain enzymes like cyclodextrin (B1172386) glucanotransferase (CGTase), maltulose can accept glucose units, although it may be a weaker acceptor compared to other sugars like L-sorbose and D-glucose. This process, known as transglycosylation, involves the transfer of a sugar moiety from a donor to an acceptor molecule, resulting in the formation of a new glycosidic bond.

The development of functional oligosaccharides from maltulose could lead to the production of novel prebiotics or other bioactive compounds. The structure of these derived oligosaccharides would depend on the enzyme used and the reaction conditions. Characterization of these novel compounds would involve techniques such as nuclear magnetic resonance (NMR) to determine their precise chemical structure and linkage patterns. nih.gov

The table below outlines some enzymes involved in oligosaccharide synthesis and the types of products they can generate, illustrating the potential for creating diverse structures from a starting material like maltulose.

| Enzyme Type | Reaction | Potential Products from Maltulose |

| Glycosyltransferases | Transfers a monosaccharide from a donor to an acceptor. ihmc.usnih.gov | Hetero-oligosaccharides with unique linkages. |

| Glycosidases (in reverse) | Forms glycosidic bonds under specific conditions. ihmc.usnih.gov | Longer-chain oligosaccharides. |

| Amylosucrase | Catalyzes transglycosylation using sucrose as a donor. nih.govnih.gov | Glucosylated maltulose derivatives. |

The exploration of different enzyme systems and reaction engineering will be key to unlocking the potential of maltulose as a precursor for a new generation of functional oligosaccharides.

Future Perspectives and Novel Research Avenues in this compound Chemistry and Biochemistry

The future of this compound research is poised to expand into several exciting areas, driven by advancements in biotechnology and a growing interest in sustainable and bio-based products. Key future perspectives and novel research avenues are likely to focus on enzymatic and chemical modifications, as well as a deeper understanding of its biochemical properties.

One of the most promising areas is the continued exploration of enzymatic synthesis to produce novel maltulose derivatives. The use of enzymes like amylosucrase, which has a broad acceptor specificity, could lead to the creation of a wide range of glucosylated compounds with enhanced stability and solubility. nih.govnih.gov Furthermore, protein engineering of existing enzymes, such as sucrose isomerases, could enhance their thermostability and catalytic efficiency, making the industrial production of maltulose and its derivatives more economically viable.

In the field of biochemistry, further investigation into the metabolic pathways of microorganisms that can utilize maltulose is warranted. This could lead to the development of robust microbial cell factories for the bioconversion of maltulose into high-value chemicals and biofuels. Understanding how maltulose is transported into cells and subsequently metabolized is crucial for these applications.